molecular formula C9H8Cl2N2O2 B1583549 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 5458-56-0

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No. B1583549
CAS RN: 5458-56-0
M. Wt: 247.07 g/mol
InChI Key: IGTFBKKBTPDJCU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, also known as 2,4-DCHQ, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a cyclic compound composed of two chlorine atoms and four nitrogen atoms, and is considered to be a versatile and important building block in organic synthesis. 2,4-DCHQ has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other bioactive molecules, as well as in the study of enzymes and other proteins. In addition, 2,4-DCHQ has been used to study the mechanisms of action of drugs, and to assess the biochemical and physiological effects of drugs.

Scientific Research Applications

NMDA Receptor Antagonism

2-Carboxytetrahydroquinoline derivatives , including those related to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. These compounds were derived from kynurenic acid, showcasing the significance of conformational effects and the positioning of hydrogen-bond-accepting groups for binding and activity (Carling et al., 1992).

Antimycobacterial Activity

A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides was synthesized, using an intermediate closely related to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. These compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis, with some showing promising results as antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).

Cross-Coupling Reactions

Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles have been facilitated using the carboxylic acid anion moiety as a tunable directing group. This methodology could potentially involve derivatives of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, enabling the selective synthesis of substituted nicotinic and triazole acids (Houpis et al., 2010).

Fluorescent Brightening Agents

The synthesis of 2-Aryl-6-substituted quinolines explored the potential application of compounds like 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid as fluorescent brightening agents. This study outlines the preparation of derivatives through various chemical reactions, indicating their usefulness in material science (Rangnekar & Shenoy, 1987).

Antibacterial Applications

Research on antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids highlights the synthesis of compounds with potential antibacterial properties, including derivatives of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. The focus was on compounds displaying significant activity against both Gram-positive and Gram-negative bacteria, demonstrating the broad applicability of such derivatives in developing new antibiotics (Koga et al., 1980).

properties

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTFBKKBTPDJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281965
Record name 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

CAS RN

5458-56-0
Record name 5458-56-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 2
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 3
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 4
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 5
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 6
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

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